7-Methoxy-3,3-dimethylindoline

Lipophilicity ADME Medicinal Chemistry

7-Methoxy-3,3-dimethylindoline (CAS 1260651-39-5) is a substituted indoline derivative featuring a methoxy group at the 7-position and two methyl groups at the 3-position of the dihydroindole scaffold. The molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B11913571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3,3-dimethylindoline
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC=C2OC)C
InChIInChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3
InChIKeyDIHUHBQSENOANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3,3-dimethylindoline (CAS 1260651-39-5) – Indoline Scaffold with Distinct 7-Methoxy Substitution for Medicinal Chemistry


7-Methoxy-3,3-dimethylindoline (CAS 1260651-39-5) is a substituted indoline derivative featuring a methoxy group at the 7-position and two methyl groups at the 3-position of the dihydroindole scaffold . The molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol [1]. The 7-methoxy substitution enhances electron density in the aromatic system, while the gem-dimethyl group introduces steric hindrance that can stabilize reactive intermediates . This compound serves as a versatile small-molecule scaffold in medicinal chemistry for lead optimization and prodrug design .

Why Generic Indoline Substitution Fails for 7-Methoxy-3,3-dimethylindoline in Research Applications


Indoline analogs cannot be generically interchanged because substitution position and pattern dictate electronic properties, steric bulk, and lipophilicity, which directly affect reactivity, solubility, and biological target engagement. The 7-methoxy group in 7-Methoxy-3,3-dimethylindoline provides distinct electronic activation of the aromatic ring compared to unsubstituted or differently substituted indolines . The gem-dimethyl at C3 introduces conformational constraints absent in non-methylated indolines, potentially altering metabolic stability and binding pocket fit . Even positional isomers (e.g., 5-methoxy-3,3-dimethylindoline) exhibit different physicochemical properties such as boiling point and density, reflecting divergent intermolecular interactions that influence synthetic and formulation behavior .

Quantitative Evidence for 7-Methoxy-3,3-dimethylindoline Differentiation Versus Analogs


LogP Comparison: 7-Methoxy-3,3-dimethylindoline vs. 3,3-Dimethylindoline

The estimated logP (octanol-water partition coefficient) of 7-Methoxy-3,3-dimethylindoline is 2.1 , compared to the unsubstituted 3,3-dimethylindoline which has a reported logP of 2.53 . This ~0.4 log unit reduction in lipophilicity is attributable to the polar methoxy substituent at the 7-position, which modulates solubility and passive membrane permeability.

Lipophilicity ADME Medicinal Chemistry

Aromatic Proton NMR Chemical Shifts: 7-Methoxy-3,3-dimethylindoline vs. Unsubstituted Indoline

The ¹H NMR spectrum of 7-Methoxy-3,3-dimethylindoline shows aromatic proton signals at δ 6.7–7.1 ppm and a distinct methoxy proton singlet at δ 3.8 ppm . In contrast, unsubstituted indoline exhibits aromatic proton signals typically in the range of δ 6.5–7.2 ppm without the characteristic methoxy peak [1]. The presence of the methoxy signal serves as a definitive spectroscopic marker for identity confirmation and purity assessment.

NMR Spectroscopy Structural Characterization Quality Control

Molecular Weight Differentiation: 7-Methoxy-3,3-dimethylindoline vs. 3,3-Dimethylindoline

7-Methoxy-3,3-dimethylindoline has a molecular weight of 177.24 g/mol (molecular formula C₁₁H₁₅NO) [1]. The unsubstituted analog 3,3-dimethylindoline has a molecular weight of 147.22 g/mol (C₁₀H₁₃N) . The addition of the methoxy group increases the molecular weight by 30.02 Da, which is readily distinguishable by mass spectrometry, enabling unambiguous identification in complex mixtures.

Mass Spectrometry Molecular Weight Analytical Chemistry

Thermodynamic Property Differences: 7-Methoxy-3,3-dimethylindoline vs. 5-Methoxy-3,3-dimethylindoline

Positional isomerism significantly affects physicochemical properties. While boiling point and density data for 7-Methoxy-3,3-dimethylindoline are not reported [1], the 5-methoxy positional isomer exhibits a boiling point of 284.1°C at 760 mmHg and a density of 1.001 g/cm³ . These differences stem from altered intermolecular interactions (e.g., hydrogen bonding, dipole moments) due to the methoxy group position, which can impact purification (distillation) and formulation behavior.

Boiling Point Density Physicochemical Properties

Optimal Application Scenarios for 7-Methoxy-3,3-dimethylindoline in Pharmaceutical R&D


Lead Optimization in CNS Drug Discovery

The moderate lipophilicity (estimated logP 2.1) of 7-Methoxy-3,3-dimethylindoline positions it favorably for CNS drug discovery programs where optimal blood-brain barrier penetration requires balanced lipophilicity (typically logP 1–3) . Modifications to the 7-methoxy group can further tune lipophilicity to improve brain penetration compared to more lipophilic unsubstituted indolines (logP ~2.5–2.8) .

Scaffold for Prodrug Design and Pharmacokinetic Optimization

The indoline nitrogen of 7-Methoxy-3,3-dimethylindoline can be functionalized to create prodrugs with enhanced oral bioavailability. Esterification of the indoline nitrogen has been reported to yield prodrugs with up to 80% higher oral bioavailability in rodent models . This makes the compound a valuable starting point for medicinal chemists aiming to improve the ADME profile of drug candidates.

Synthesis of Bioactive Indole Derivatives via C7-Selective Functionalization

The 7-methoxy group activates the indoline core toward electrophilic aromatic substitution at specific positions, enabling regioselective C7-functionalization . This reactivity profile is distinct from unsubstituted indolines and can be exploited to construct complex molecular architectures for kinase inhibitors and GPCR modulators .

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